molecular formula C17H20N6O4S B2637796 5-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1706106-34-4

5-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2637796
CAS RN: 1706106-34-4
M. Wt: 404.45
InChI Key: REERHYLTDDGGHU-UHFFFAOYSA-N
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Description

5-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The lithiation of various methyl substituted isoxazoles, including 3,5-dimethylisoxazole, has been studied, revealing lateral lithiation reactions that lead to the formation of respective acetic acids after carboxylation. This chemical reactivity provides insight into the manipulation of similar compounds for the synthesis of complex molecules (Micetich, 1970).

Antimicrobial and Biological Evaluation

Compounds containing the 1,2,4-oxadiazole moiety, such as those derived from 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial activity. These compounds, featuring piperidine or pyrrolidine rings, exhibit strong antimicrobial effects, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2016).

Biological Activities and Therapeutic Potential

A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their biological activities. The synthesized compounds were screened against butyrylcholinesterase enzyme and subjected to molecular docking studies, indicating their potential in therapeutic applications, particularly in addressing enzymatic targets (Khalid et al., 2016).

Synthesis and Antibacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and their structures elucidated through modern spectroscopic techniques. These compounds exhibited moderate to significant antibacterial activity, suggesting their utility in developing novel antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-11-16(12(2)26-21-11)28(24,25)23-7-3-4-13(10-23)8-15-20-17(22-27-15)14-9-18-5-6-19-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHYLTDDGGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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